molecular formula C13H19Cl2FN2 B14886245 1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride

1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride

Cat. No.: B14886245
M. Wt: 293.20 g/mol
InChI Key: QPFYMGFVUMHMLD-UHFFFAOYSA-N
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Description

1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride is a chemical compound that features a fluorinated indane moiety linked to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride typically involves the following steps:

    Formation of the Indane Moiety: The starting material, 6-fluoro-2,3-dihydro-1H-inden-1-one, is synthesized through a series of reactions involving fluorination and cyclization.

    Piperazine Coupling: The indane moiety is then coupled with piperazine under specific conditions, often involving a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF).

    Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The indane moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the indane moiety to more saturated forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The fluorinated indane moiety can interact with various enzymes or receptors, potentially modulating their activity. The piperazine ring may also play a role in enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
  • 5-fluoro-2-methyl-1H-inden-3-yl)acetic acid
  • 2,3-dihydro-1H-indene-1-acetic acid

Uniqueness

1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride is unique due to the presence of both a fluorinated indane moiety and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H19Cl2FN2

Molecular Weight

293.20 g/mol

IUPAC Name

1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine;dihydrochloride

InChI

InChI=1S/C13H17FN2.2ClH/c14-11-3-1-10-2-4-13(12(10)9-11)16-7-5-15-6-8-16;;/h1,3,9,13,15H,2,4-8H2;2*1H

InChI Key

QPFYMGFVUMHMLD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N3CCNCC3)C=C(C=C2)F.Cl.Cl

Origin of Product

United States

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